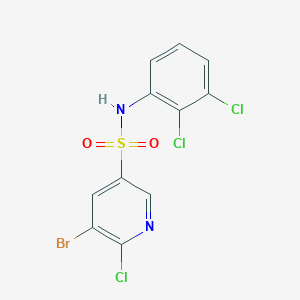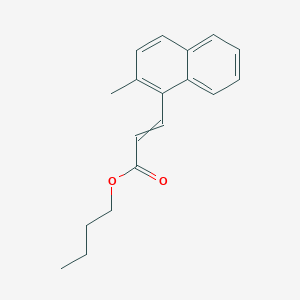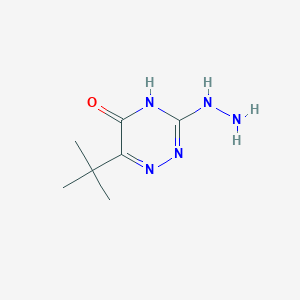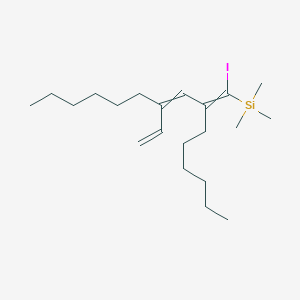![molecular formula C20H44ClNO B14214082 1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride CAS No. 828933-67-1](/img/structure/B14214082.png)
1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of 1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride typically involves the reaction of octyl chloride with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. Industrial production methods often involve the use of solvents like ethanol, benzene, or acetone to facilitate the reaction .
Analyse Chemischer Reaktionen
1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its properties.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Wissenschaftliche Forschungsanwendungen
1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving bacterial and fungal inhibition.
Medicine: It is used in the formulation of disinfectants and antiseptics.
Wirkmechanismus
The antimicrobial action of 1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride is similar to other quaternary ammonium compounds such as:
- Dimethyl dioctyl ammonium chloride
- Dimethyldioctylammonium chloride
- Ammonium, dimethyldioctyl-, chloride
- N,N-Dimethyl-N-octyl-1-octanaminium chloride
These compounds share similar antimicrobial properties and are used in comparable applications. this compound is unique in its specific molecular structure, which can influence its effectiveness and suitability for particular applications .
Eigenschaften
CAS-Nummer |
828933-67-1 |
|---|---|
Molekularformel |
C20H44ClNO |
Molekulargewicht |
350.0 g/mol |
IUPAC-Name |
dimethyl-(nonoxymethyl)-octylazanium;chloride |
InChI |
InChI=1S/C20H44NO.ClH/c1-5-7-9-11-13-15-17-19-22-20-21(3,4)18-16-14-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PDSISFDWHHGFOD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCOC[N+](C)(C)CCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)

![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)


![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)



![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
